what is the mechanism of action of CA-074 methyl ester
what is the mechanism of action of CA-074 methyl ester
An In-Depth Technical Guide to the Mechanism of Action of CA-074 Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
CA-074 methyl ester (CA-074Me) is a widely utilized tool in cellular biology and pharmacology for the investigation of lysosomal protease function. It is a cell-permeable pro-inhibitor designed for the specific, irreversible inactivation of intracellular Cathepsin B. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.
Core Mechanism of Action
CA-074 methyl ester is not the active inhibitor itself but rather a pro-inhibitor designed for enhanced cellular uptake.[1] Its mechanism can be described as a two-step process:
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Cellular Permeation and Activation : Due to its esterified carboxyl group, CA-074Me is lipophilic and can readily permeate cellular membranes to enter the cytoplasm.[2][3][4] Once inside the cell, ubiquitous intracellular esterases hydrolyze the methyl ester group, converting the pro-inhibitor into its active, carboxylate form, CA-074.[2][5][6] This active form is less membrane-permeable, effectively trapping it within the cell.
-
Irreversible Inhibition of Cathepsin B : The active inhibitor, CA-074, is a potent and irreversible inhibitor of Cathepsin B, a lysosomal cysteine protease.[4][6][7] CA-074 is a synthetic analogue of E-64, a natural peptidyl epoxide, and its specificity is derived from its structure which is recognized by the active site of Cathepsin B.[8] The inhibition is irreversible, meaning it forms a stable, covalent bond with the enzyme, permanently inactivating it.[4][9]
A critical feature of CA-074's inhibitory action is its strong pH dependence. It is significantly more potent in the acidic environment of the lysosome (pH 4.5-5.0) compared to the neutral pH of the cytosol (pH ~7.2).[4][5][10] This pH sensitivity is conferred by the free carboxyl group on the proline residue of CA-074, which is absent in the pro-inhibitor form.[4][5] In contrast, CA-074Me itself is a very weak inhibitor of Cathepsin B at all pH levels.[4][5]
Quantitative Data: Potency and Selectivity
The efficacy of CA-074 and its pro-inhibitor form is quantified by the half-maximal inhibitory concentration (IC50). The data clearly demonstrates the pH-dependent potency of the active form (CA-074) and the relative inactivity of the pro-inhibitor (CA-074Me).
Table 1: IC50 Values for Cathepsin B Inhibition
| Compound | pH | IC50 Value | Fold Difference (vs. CA-074 at pH 4.6) | Reference(s) |
| CA-074 | 4.6 | 6 nM | 1x | [4][5] |
| 5.5 | 44 nM | ~7x | [4][5][10] | |
| 7.2 | 723 nM | ~120x | [4][5][10] | |
| CA-074Me | 4.6 | 8,900 nM | ~1495x | [4][5] |
| 5.5 | 13,700 nM | ~311x (vs. CA-074 at pH 5.5) | [4][5] | |
| 7.2 | 7,600 nM | ~10x (vs. CA-074 at pH 7.2) | [4][5] |
Table 2: Selectivity Profile of CA-074 against Other Cysteine Cathepsins
While CA-074 is highly selective for Cathepsin B, its pro-drug form, CA-074Me, can show off-target effects by inhibiting Cathepsin L within living cells before it is fully converted.[8][11] However, the active form, CA-074, shows high selectivity, especially at acidic pH.
| Target Enzyme | Inhibition by 16 µM CA-074 (pH 4.6) | Inhibition by 16 µM CA-074 (pH 5.5) | Reference(s) |
| Cathepsin C | No effect | No effect | [4][5] |
| Cathepsin H | No effect | No effect | [4][5] |
| Cathepsin L | No effect | No effect | [4][5] |
| Cathepsin K | Minor (5-20%) | No effect | [4][5] |
| Cathepsin S | Minor (5-20%) | IC50 = 4.8 µM | [4][5] |
| Cathepsin V | Minor (5-20%) | No effect | [4][5] |
| Cathepsin X | Minor (5-20%) | No effect | [4][5] |
Experimental Protocols
Protocol 1: In Vitro Cathepsin B Inhibition Assay
This protocol details the direct measurement of enzyme inhibition by CA-074 or CA-074Me using a fluorogenic substrate.
Materials:
-
Recombinant human Cathepsin B
-
Assay Buffer (e.g., 40 mM citrate phosphate, 1 mM EDTA, 5 mM DTT, pH adjusted to 4.6, 5.5, or 7.2)[4]
-
Fluorogenic Cathepsin B substrate (e.g., Z-Phe-Arg-AMC)
-
CA-074 and CA-074Me stock solutions in DMSO
-
96-well black microplate
-
Plate reader with fluorescence detection (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Prepare serial dilutions of the inhibitors (CA-074 and CA-074Me) in Assay Buffer. A typical concentration range might be 0.1 nM to 50 µM.[4][5]
-
In the microplate wells, add 50 µL of the diluted inhibitors or vehicle control (Assay Buffer with DMSO).
-
Add 25 µL of diluted Cathepsin B enzyme to each well and incubate for 30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate to each well.
-
Immediately begin kinetic reading on the plate reader, measuring the rate of increase in fluorescence (RFU/s) for 15-30 minutes.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Intracellular Cathepsin B Inhibition in Cultured Cells
This protocol describes a method to treat living cells with CA-074Me and subsequently measure the activity of endogenous Cathepsin B.[7][12]
Materials:
-
Cell line of interest (e.g., HL-60, RAW 264.7 macrophages) cultured in appropriate medium.[7][13]
-
CA-074Me stock solution in DMSO.
-
Lysis Buffer (e.g., 100 mM citrate, pH 5.0, 2% CHAPS).[7][12]
-
Cathepsin B activity assay reagents (as in Protocol 1).
-
Protein concentration assay kit (e.g., BCA).
Procedure:
-
Plate cells in a multi-well plate and grow to ~90% confluency.[13]
-
Treat the cells with various concentrations of CA-074Me (e.g., 1 µM to 100 µM) or vehicle control (DMSO) in fresh culture medium.[4][7] Incubate for a desired period (e.g., 2-4 hours) at 37°C.[7][14]
-
After incubation, wash the cells three times with cold PBS to remove excess inhibitor.[7]
-
Lyse the cells by adding Lysis Buffer and scraping.
-
Centrifuge the lysate to pellet cell debris and collect the clarified supernatant.[7]
-
Measure the total protein concentration of the supernatant.
-
Perform a Cathepsin B activity assay on the lysate (as in Protocol 1, using the supernatant as the enzyme source).
-
Normalize the Cathepsin B activity to the total protein concentration for each sample.
-
Calculate the percentage of intracellular Cathepsin B inhibition relative to the vehicle-treated control cells.
Application in Signaling Pathway Analysis: Necroptosis
CA-074Me is a valuable tool for dissecting cellular pathways where Cathepsin B plays a critical role, such as in certain forms of programmed cell death. In necroptosis, lysosomal membrane permeabilization (LMP) can lead to the release of Cathepsin B into the cytosol, contributing to cell death.[1]
By using CA-074Me to inhibit Cathepsin B, researchers can determine if this specific protease is a necessary component for the execution of necroptosis following LMP. A reduction in cell death in the presence of CA-074Me would implicate Cathepsin B as a key mediator in the pathway.[1][14]
Conclusion
CA-074 methyl ester serves as an effective pro-inhibitor for the targeted inactivation of intracellular Cathepsin B. Its utility is rooted in its cell permeability and subsequent conversion to the highly potent, pH-sensitive, and irreversible inhibitor CA-074. A thorough understanding of its mechanism, potency, and potential for off-target effects is crucial for the accurate design and interpretation of experiments in basic research and therapeutic development.
References
- 1. angiotensin-1-2-1-8-amide.com [angiotensin-1-2-1-8-amide.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CA074 methyl ester: a proinhibitor for intracellular cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. CA-074, but not its methyl ester CA-074Me, is a selective inhibitor of cathepsin B within living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abmole.com [abmole.com]
- 13. CA-074Me Protection against Anthrax Lethal Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
